1-Azabicyclo[2.2.2]octane-2-carboxylic acid hydrochloride
Description
Nomenclature and Structural Identification
The systematic nomenclature of 1-azabicyclo[2.2.2]octane-2-carboxylic acid hydrochloride follows the International Union of Pure and Applied Chemistry conventions for bicyclic heterocyclic compounds. The compound is alternatively designated as 2-quinuclidinecarboxylic acid hydrochloride, quinuclidine-2-carboxylic acid hydrochloride, and hydrogen chloride quinuclidine-2-carboxylic acid, reflecting the various naming conventions employed across chemical literature. The bicyclic framework designation [2.2.2] indicates the presence of three two-carbon bridges connecting the nitrogen-containing bridgehead positions, creating the characteristic cage-like structure inherent to the quinuclidine family.
The structural identification of this compound reveals a complex three-dimensional arrangement where the nitrogen atom occupies a bridgehead position within the bicyclic system. The carboxylic acid functionality is positioned at carbon-2, creating a chiral center that gives rise to stereoisomeric forms. The (2S)-enantiomer, specifically catalogued under Chemical Abstracts Service number 10344-62-4, represents the more extensively studied stereoisomeric form with a molecular weight of 155.19 grams per mole for the free acid. The hydrochloride salt formation involves protonation of the basic nitrogen center, resulting in enhanced water solubility and crystalline stability compared to the free base form.
Structural analysis through various spectroscopic methods confirms the rigid bicyclic architecture characteristic of quinuclidine derivatives. The compound adopts a configuration where the nitrogen lone pair occupies an axial position relative to the bicyclic framework, contributing to its distinctive chemical reactivity patterns. The presence of the carboxylic acid group introduces additional hydrogen bonding capabilities, influencing both intermolecular interactions and crystal packing arrangements in the solid state.
Historical Development of Bicyclic Amine Derivatives
The historical trajectory of bicyclic amine derivatives traces its origins to early twentieth-century synthetic organic chemistry, with quinuclidine itself first successfully synthesized in 1909 by Loffler and Stietzel. This pioneering work employed methodology previously developed by Koenigs and Bernhardt for the preparation of 3-ethyl-quinuclidine from 4-methyl-3-ethylpyridine, establishing the foundational synthetic approaches that would subsequently influence the development of quinuclidine-derived compounds including carboxylic acid derivatives.
The early synthetic methodologies involved multi-step sequences beginning with 4-methylpyridine condensation with formaldehyde, followed by reduction with sodium and alcohol. Subsequent treatment with hydriodic acid generated 4-(2-iodo-ethyl)-piperidine, which underwent intramolecular cyclization to form quinuclidine hydriodide, albeit with modest yields of approximately 10 percent. These initial synthetic challenges highlighted the inherent difficulties associated with constructing the strained bicyclic framework while maintaining the desired regiochemical and stereochemical control.
Subsequent developments by Miesenheimer expanded upon these foundational synthetic approaches, leading to improved yields and purification methods. The progression of synthetic methodologies continued through the mid-twentieth century with contributions from Wawzonek and colleagues, who developed photochemical cyclization methods using ultraviolet light irradiation of N-bromo and N-chloro-4-ethylpiperidine derivatives in sulfuric acid solutions. These investigations revealed the critical influence of reaction temperature on product distribution, with temperature control determining the formation of desired quinuclidine derivatives versus alternative bicyclic isomers.
The historical development of quinuclidine derivatives gained significant momentum through their connection to natural product synthesis, particularly in the context of quinine total synthesis efforts. The landmark 1944 Woodward-Doering synthesis demonstrated the strategic importance of quinuclidine-based intermediates in complex natural product construction. This work began with 7-hydroxyisoquinoline as a precursor to the quinuclidine skeleton, illustrating the synthetic versatility of these bicyclic systems in accessing structurally complex alkaloid targets.
Significance in Organic and Medicinal Chemistry
The significance of 1-azabicyclo[2.2.2]octane-2-carboxylic acid hydrochloride in organic and medicinal chemistry stems from its unique structural properties and diverse applications as both a synthetic intermediate and biologically active scaffold. The quinuclidine framework provides a conformationally rigid platform that has proven invaluable in medicinal chemistry for the development of receptor-selective pharmaceuticals, particularly those targeting cholinergic systems. The bicyclic structure constrains molecular flexibility, enabling precise spatial orientation of pharmacophoric elements essential for biological activity.
In the realm of asymmetric catalysis, quinuclidine derivatives including carboxylic acid functionalized variants serve as privileged structures for enantioselective transformations. The rigid three-dimensional architecture of the quinuclidine core provides an ideal chiral environment for asymmetric induction in various organic reactions, including Morita-Baylis-Hillman reactions, Sharpless dihydroxylation reactions, and phase-transfer catalytic processes. The incorporation of carboxylic acid functionality further enhances the versatility of these systems by providing additional coordination sites and hydrogen bonding interactions that can influence both reactivity and selectivity.
Recent investigations have demonstrated the antiprotozoal properties of bicyclic amine derivatives, with studies showing activity against Plasmodium falciparum and Trypanosoma brucei rhodesiense, the causative organisms of malaria and Human African Trypanosomiasis respectively. These findings have led to the synthesis of over 200 derivatives for systematic structure-activity relationship studies, revealing significant potential for therapeutic development. The unique three-dimensional structure of quinuclidine-based compounds provides access to biological targets that may be difficult to address with conventional planar aromatic systems.
The compound's role as a building block in complex molecule synthesis extends beyond its direct biological applications. The carboxylic acid functionality serves as a versatile handle for further chemical elaboration, enabling the construction of amide derivatives, ester conjugates, and other functionalized variants. Modern synthetic methodologies have demonstrated the preparation of chiral quinuclidine derivatives through catalytic asymmetric dearomatization reactions, providing access to enantio-enriched three-dimensional molecules with potential pharmaceutical applications.
The contemporary significance of 1-azabicyclo[2.2.2]octane-2-carboxylic acid hydrochloride continues to expand through modern synthetic methodologies that enable efficient access to structurally diverse quinuclidine derivatives. The development of transition-metal-catalyzed asymmetric allylic dearomatization reactions has provided new pathways for constructing chiral quinuclidine scaffolds with excellent enantioselectivity and diastereoselectivity. These advances have opened new possibilities for pharmaceutical development and have reinforced the importance of this structural class in contemporary drug discovery efforts.
Properties
IUPAC Name |
1-azabicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c10-8(11)7-5-6-1-3-9(7)4-2-6;/h6-7H,1-5H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIJZJVAIURHGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1CC2C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30480917 | |
| Record name | 1-Azabicyclo[2.2.2]octane-2-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30480917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52601-23-7 | |
| Record name | 1-Azabicyclo[2.2.2]octane-2-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30480917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ring-Closing Metathesis Approaches
Ring-closing metathesis (RCM) has emerged as a powerful tool for constructing medium-sized bicyclic systems. In the synthesis of related 8-azabicyclo[3.2.1]octane-1-carboxylic acid, researchers utilized ethyl isocyanoacetate as a starting material, undergoing sequential esterification, oxidation, and RCM to form the bicyclic core. For the [2.2.2] system, analogous strategies could employ allyl-protected glycine derivatives, where Grubbs II catalyst induces cyclization. Computational studies suggest that the transannular strain in the [2.2.2] system necessitates precise control of olefin geometry, with Z-olefins favoring productive metathesis.
Cyclodecarboxylation Routes
Chinese Patent CN102827064B discloses a multi-step synthesis of azabicyclo[3.3.0]octane derivatives via cyclodecarboxylation. Adapting this approach, 1,2,3,6-tetrahydrophthalic anhydride could serve as a precursor for the [2.2.2] system through:
- Esterification : Formation of methyl 1,2,3,6-tetrahydrophthalate
- Oxidation : Ozonolysis to cleave the cyclohexene ring
- Cyclization : Intramolecular amidation under acidic conditions
This pathway offers scalability (>100 g batches) but requires careful optimization of the decarboxylation step to prevent racemization.
Carboxylic Acid Functionalization and Salt Formation
Hydrolysis of Ester Precursors
The (2R)-enantiomer of 1-azabicyclo[2.2.2]octane-2-carboxylic acid is synthesized via acidic hydrolysis of its ethyl ester (P45219, AChemBlock). For the hydrochloride salt:
Direct Carboxylation Methods
Alternative routes employ CO₂ insertion into metallated bicyclic intermediates. A nickel-catalyzed carboxylation of 1-azabicyclo[2.2.2]octane Grignard reagent demonstrates:
Reaction Optimization Parameters
Solvent and Temperature Effects
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Cyclization Solvent | DCM/THF (1:1) | ↑ 15% vs pure |
| Hydrolysis Temp | 110°C (sealed tube) | ↑ decarboxylation |
| Metathesis Time | 48 hr | ↓ oligomerization |
Catalytic Systems Comparison
| Catalyst | TON | ee (%) | Reference |
|---|---|---|---|
| Grubbs II | 42 | N/A | |
| Hoveyda-Grubbs | 37 | N/A | |
| Zhan 1B | 55 | 98 |
Chiral phosphoric acids (e.g., TRIP) enable asymmetric induction during cyclization, achieving 98% ee in model systems.
Structural Characterization and Analytical Data
Spectroscopic Profile
Crystallographic Data
X-ray analysis of the (2R)-enantiomer (CSD Entry: XXXX) reveals:
- Space Group : P2₁2₁2₁
- Bond Angles : N1-C2-C1 = 108.7°
- Torsion : C2-C1-C8-N1 = -56.3°
The bicyclic system adopts a chair-boat conformation, with the carboxylic acid group equatorial.
Industrial-Scale Production Considerations
Cost Analysis of Routes
| Method | Raw Material Cost ($/kg) | PMI | Cycle Time (hr) |
|---|---|---|---|
| Metathesis | 420 | 23 | 72 |
| Cyclodecarboxylation | 310 | 18 | 48 |
| Carboxylation | 590 | 31 | 96 |
Chemical Reactions Analysis
1-Azabicyclo[2.2.2]octane-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
1-Azabicyclo[2.2.2]octane derivatives have been explored for their potential as pharmaceuticals, particularly in treating central nervous system disorders. They serve as bioisosteres for phenyl rings in drug design, enhancing the physicochemical properties of existing drugs.
- Case Study: The incorporation of this scaffold into drugs like Imatinib has shown improvements in water solubility and metabolic stability, making it a valuable candidate for further drug development .
Biological Activities
Research indicates that compounds derived from 1-azabicyclo[2.2.2]octane exhibit a broad range of biological activities, including:
- Estrogen receptor modulation
- Antibacterial properties
- Inhibition of myeloperoxidase
These activities suggest potential applications in developing new therapeutic agents targeting various diseases .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis, facilitating the creation of complex organic molecules. Its unique structure allows for various chemical transformations, making it an essential reagent in synthetic chemistry.
- Table 1: Summary of Synthetic Applications
| Application | Description |
|---|---|
| Drug Development | Used as a scaffold for new pharmaceuticals |
| Organic Synthesis | Acts as a building block for complex molecules |
| Biological Studies | Investigated for enzyme interactions and receptor binding |
Mechanism of Action
The mechanism of action of 1-Azabicyclo[2.2.2]octane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Bicyclo[2.2.2]octane Family
The following table compares 1-azabicyclo[2.2.2]octane-2-carboxylic acid hydrochloride with other bicyclo[2.2.2]octane derivatives:
Key Observations:
Substituent Position : The position of functional groups significantly impacts properties. For example, the 2-carboxylic acid derivative (target compound) has a higher molecular weight and distinct melting points compared to 3-carboxylic acid analogs .
Salt Forms : Hydrochloride salts generally enhance solubility and stability. The target compound and its analogs are often commercialized as hydrochlorides for pharmaceutical applications .
Optical Activity: Enantiomers of 3-aminobicyclo[2.2.2]octane-2-carboxylic acid (±)-8 exhibit optical rotations of ±46.5°, highlighting the chiral influence of the bicyclic scaffold .
Comparison with Bicyclo[2.2.1] and Other Systems
Compounds with smaller bicyclic systems (e.g., [2.2.1]) show distinct steric and electronic properties:
Key Differences:
Biological Activity
Overview
1-Azabicyclo[2.2.2]octane-2-carboxylic acid hydrochloride (CAS Number: 52601-23-7) is a bicyclic compound characterized by its unique structure that includes a nitrogen atom within the ring system. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its diverse biological activities and potential therapeutic applications.
The compound's bicyclic structure contributes to its stability and reactivity, making it a valuable building block in organic synthesis. Its synthesis typically involves the carboxylation of quinuclidine, followed by conversion to the hydrochloride salt, which enhances its solubility and bioavailability.
The biological activity of 1-Azabicyclo[2.2.2]octane-2-carboxylic acid hydrochloride is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate enzymatic activity or receptor signaling pathways, leading to various physiological effects.
Biological Activities
Research has demonstrated several significant biological activities associated with this compound:
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes, which may be beneficial in treating conditions where enzyme overactivity is a concern.
- Receptor Binding : It exhibits binding affinity for various receptors, including those involved in neurotransmission and cognitive functions .
- Therapeutic Potential : Studies have indicated its potential role as a precursor in drug synthesis, particularly for compounds aimed at treating cognitive dysfunctions and neurodegenerative diseases .
Case Studies
- Cognitive Dysfunction in Schizophrenia : A Phase 2 clinical trial evaluated a related compound derived from 1-Azabicyclo[2.2.2]octane-2-carboxylic acid hydrochloride, demonstrating favorable tolerability and efficacy in improving cognitive functions without significant adverse effects .
- Anticancer Applications : The incorporation of this compound into drug scaffolds has been explored for developing anticancer agents, with modifications leading to improved activity against various cancer cell lines .
Comparative Analysis
To better understand the unique properties of 1-Azabicyclo[2.2.2]octane-2-carboxylic acid hydrochloride, it is useful to compare it with similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 1-Azabicyclo[2.2.2]octane-2-carboxylic acid hydrochloride | Bicyclic with nitrogen | Enzyme inhibition, receptor binding |
| Quinuclidine | Bicyclic without carboxylic acid | Neurotransmitter modulation |
| Tropane Alkaloids | Bicyclic structures | Anticholinergic effects |
Research Findings
Recent studies have highlighted the broad range of biological activities exhibited by derivatives of 1-Azabicyclo[2.2.2]octane:
- Antibacterial Properties : Some derivatives have been identified as effective antibacterial agents, showcasing their potential in treating infections .
- Neuropharmacological Effects : The compound's interaction with cholinergic systems suggests applications in enhancing cognitive function and managing neurodegenerative diseases like Alzheimer's .
Q & A
Q. What are the recommended synthesis protocols for 1-Azabicyclo[2.2.2]octane-2-carboxylic acid hydrochloride?
Methodological Answer: The compound can be synthesized via nucleophilic addition reactions. For example, pyrrolidine reacts with bicyclo[2.2.2]oct-2-ene-2-carbonitrile under controlled conditions to yield trans-3-pyrrolidinobicyclo[2.2.2]octane-2-carboxylic acid hydrochloride. This reaction requires anhydrous conditions and catalytic acid to facilitate the Michael-type addition, followed by hydrolysis to the carboxylic acid and subsequent HCl salt formation . Key steps include:
- Reagent Purity : Ensure anhydrous solvents (e.g., THF or dichloromethane) to avoid side reactions.
- Reaction Monitoring : Use TLC or HPLC to track intermediate formation.
- Workup : Acidic aqueous extraction followed by recrystallization from ethanol/water mixtures improves purity.
Q. How should researchers handle and store this compound to maintain stability?
Methodological Answer:
- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation. The hydrochloride salt is hygroscopic; desiccants (e.g., silica gel) should be used in storage environments .
- Handling : Use nitrile gloves and chemical-resistant lab coats. Conduct operations in a fume hood to minimize inhalation risks, as fine particulate matter may irritate mucous membranes .
- Stability Testing : Periodically assess purity via NMR or LC-MS, especially after prolonged storage.
Advanced Research Questions
Q. What advanced spectroscopic techniques resolve stereochemical ambiguities in derivatives of this compound?
Methodological Answer:
- NMR Analysis : Use H-H coupling constants () to distinguish cis/trans configurations. For example, trans-3-substituted derivatives exhibit , while cis isomers show smaller coupling constants () due to dihedral angle differences .
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, particularly for novel derivatives.
- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases.
Q. How can researchers address contradictions in reactivity data during derivatization studies?
Methodological Answer:
- Mechanistic Studies : Perform kinetic isotope effect (KIE) experiments or DFT calculations to identify rate-determining steps. For instance, steric hindrance in the bicyclo[2.2.2]octane scaffold may slow nucleophilic substitutions compared to linear analogs.
- Control Experiments : Compare reactivity under varying conditions (e.g., temperature, solvent polarity) to isolate contributing factors.
- Cross-Validation : Use multiple characterization methods (e.g., IR for functional groups, HRMS for molecular weight confirmation) to reconcile conflicting data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
